BENGHE Foundational & Exploratory

Check Availability & Pricing

Preclinical Profile of SHP389 (TNO155): A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SHP389

Cat. No.: B15574588

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical profile of SHP389,
also known as TNO155, a potent and selective allosteric inhibitor of Src homology-2 domain-
containing protein tyrosine phosphatase 2 (SHP2). The information presented herein is collated
from various preclinical studies to support further research and drug development efforts.

Introduction to SHP2 and SHP389

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the
PTPNL11 gene, is a critical non-receptor protein tyrosine phosphatase. It plays a pivotal role in
signal transduction downstream of multiple receptor tyrosine kinases (RTKs), modulating key
cellular processes such as proliferation, survival, and differentiation primarily through the RAS-
mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3] Dysregulation of SHP2
activity is implicated in the pathogenesis of various cancers.[3]

SHP389 (TNO155) is an orally bioavailable, selective, allosteric inhibitor of SHP2.[3][4] It
stabilizes the inactive conformation of SHP2, thereby preventing its activation and downstream
signaling.[1] This mechanism of action provides high selectivity and potent inhibition of SHP2
activity.[3]

Mechanism of Action
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SHP389 binds to an allosteric pocket of the SHP2 protein, locking it in an auto-inhibited
conformation.[3] This prevents the catalytic domain from accessing its substrates, thereby
inhibiting SHP2's phosphatase activity. The inhibition of SHP2 by SHP389 leads to the
downregulation of the RAS-MAPK signaling cascade, which is a key driver of cell proliferation
and survival in many cancer types.[1]

Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS-MAPK signaling pathway and the
point of intervention for SHP389.
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Caption: SHP2's role in the RAS-MAPK signaling pathway and inhibition by SHP389.
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Quantitative Preclinical Data

The following tables summarize the key quantitative data for SHP389 (TNO155) from
preclinical studies.

ble 1: Biochemical

Parameter Value Reference

IC50 0.011 pM 5]

Table 2: In Vitro Anti-proliferative Effects (Combination
Therapy)

Cell Line Combination Agent  Effect Reference
Nazartinib (EGFR Synergistic reduction

EGFR-mutant NSCLC ) [1][6]
inhibitor) in cell growth
Dabrafenib (BRAF Synergistic activity b

BRAFV600E o ( o Y -g YRy
inhibitor) + Trametinib blocking ERK [6][7]

Colorectal Cancer o o
(MEK inhibitor) feedback activation

Enhanced efficacy by

KRAS G12C Cancer o blocking feedback
KRAS G12C Inhibitor o ) [6][7]
Cells activation of wild-type
RAS
ALK-mutant Lorlatinib (ALK Synergistically 81[9]
Neuroblastoma inhibitor) reduced cell growth

Table 3: In Vivo Efficacy in Patient-Derived Xenograft
(PDX) Models
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Cancer Model

Combination Agent

Effect

Reference

EGFR-mutant NSCLC
PDX

Osimertinib (EGFR
inhibitor)

Enhanced anti-tumor
efficacy compared to

single agents

[1]

BRAF V600-mutant
Colorectal Cancer
Xenograft (HT-29)

Dabrafenib +

Trametinib

Greater tumor growth
inhibition than single

agents

[7]

Lung and Colorectal
Cancer PDXs

Ribociclib (CDK4/6

Combination benefit

[6]

(including KRAS- inhibitor) observed
mutant)
ALK-mutant Reduced or delayed

Neuroblastoma

Xenograft

Lorlatinib

tumor growth and

prolonged survival

[8]

Table 4: Pharmacokinetic Profile of TNO155 in Different

Species
Clearanc
Volume of . Oral
) L Half-life . . Tmax Referenc
Species . Distributi Bioavaila
(mL/min/k (hours) . (hours) e
on (L/kg) bility (%)
g)
Mouse 24 3 2 78 0.8 [5]
Rat 15 7 8 100 1 [5]
Dog 4 3 9 >100 2 [5]
Monkey 6 4 9 60 2 [5]

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Cell Proliferation Assay
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e Objective: To determine the anti-proliferative effects of SHP389 as a single agent and in
combination with other inhibitors.

e Cell Lines: Relevant cancer cell lines (e.g., EGFR-mutant NSCLC).
e Procedure:
o Cells are seeded in 96-well plates and allowed to adhere overnight.

o Cells are treated with a dose-response range of SHP389, a combination agent, or both. A
vehicle-treated group serves as a control.

o Plates are incubated for 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.[1]
o Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).
o Luminescence is measured using a plate reader.

o Cell viability is calculated as a percentage relative to the vehicle-treated control wells.[1]

In Vivo Patient-Derived Xenograft (PDX) Model Study

o Objective: To evaluate the anti-tumor efficacy of SHP389 as a single agent and in
combination with other targeted therapies in a more clinically relevant model.

e Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice).[1]
e Procedure:

o Tumor Implantation: Patient-derived tumor fragments or cell suspensions are implanted
subcutaneously into the flank of the mice.[4]

o Tumor Monitoring: Tumor growth is monitored by caliper measurements two to three times
weekly. Tumor volume is calculated using the formula: (Length x Width?) / 2.[4]

o Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm?), mice are
randomized into treatment groups (Vehicle control, SHP389 monotherapy, combination
agent monotherapy, SHP389 + combination agent).[4]
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o Drug Administration: SHP389 is formulated for oral administration (e.g., in 0.5%
methylcellulose) and administered via oral gavage at a specified dose and schedule.[4]
The combination agent is administered according to its established protocol.

o Efficacy Assessment: Tumor volumes and body weights are measured throughout the
study. The primary endpoint is typically tumor growth inhibition.

o Pharmacodynamic Analysis: At the end of the study, tumors may be harvested for
biomarker analysis (e.g., Western blotting for p-ERK) to confirm target engagement.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo xenograft study.
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Caption: A generalized experimental workflow for preclinical in vivo xenograft studies.
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Summary and Future Directions

The preclinical data for SHP389 (TNO155) demonstrate that it is a potent and selective SHP2
inhibitor with a favorable pharmacokinetic profile across multiple species.[5] While modest as a
single agent in some contexts, its true potential appears to lie in combination therapies.[7][10]
Preclinical studies have consistently shown synergistic anti-tumor activity when SHP389 is
combined with inhibitors of key oncogenic pathways, such as EGFR, BRAF/MEK, and ALK.[1]
[7][8] These findings provide a strong rationale for the ongoing clinical evaluation of SHP389 in
various combination regimens for the treatment of advanced solid tumors.[7][11][12] Future
research will likely focus on identifying predictive biomarkers for sensitivity to SHP2 inhibition
and optimizing combination strategies to overcome both intrinsic and acquired resistance to
targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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